![molecular formula C20H34O3 B1180775 (1S,4S,9S,10R,13R,14S)-14-(羟甲基)-5,5,9-三甲基四环[11.2.1.01,10.04,9]十六烷-6,14-二醇 CAS No. 130855-22-0](/img/structure/B1180775.png)

(1S,4S,9S,10R,13R,14S)-14-(羟甲基)-5,5,9-三甲基四环[11.2.1.01,10.04,9]十六烷-6,14-二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

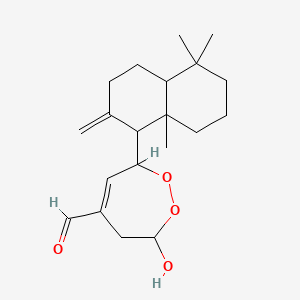

The compound is a diterpene known as ent-16β-17α-dihydroxykaurane, featuring a complex tetracyclic framework. This structure includes cyclohexane rings adopting chair conformations and a cyclopentane ring adopting a half-chair form. Hydroxyl and hydroxymethyl substituents are attached pseudo-axially to the cyclopentane ring, indicating a sophisticated stereochemistry inherent to this molecule (Chantrapromma et al., 2006).

Synthesis Analysis

The synthesis of related complex cyclic compounds often involves multi-step reactions including Diels-Alder reactions, enolization, porphyrin-catalyzed oxidation, reduction, and [2+2] photo-cycloaddition. The optimal synthesis conditions can vary, necessitating research into solvent types, catalysts, oxidants, and the characteristics of the lamp used for photochemical steps. One such compound, heptacyclo[7.6.1.02,8.03,7.04,13.06,12.010,15]hexadecane-11,14-dione, was synthesized from cyclopentadiene and 1,4-Benzoquinone through a sequence of these reactions, highlighting the complexity and precision required in synthesizing such molecules (Hong, 2010).

科学研究应用

分子结构和性质

该分子,称为塔拉替沙明,衍生自附子,一种中国传统草药。它具有一个乌头烷碳骨架,具有多个环构象,说明了其复杂的结构 (Lei, Luo, Bian, & Wang, 2011)。

合成应用

已经探索了与该分子相关的对映体纯双(羟甲基)-支链环己烯基和环己基嘌呤的合成。这些化合物被合成为 HIV 的潜在抑制剂,展示了该分子在合成有机化学和潜在药物应用中的相关性 (Rosenquist Å, Kvarnström, Classon, & Samuelsson, 1996)。

化学成分分析

在一项专注于多孔珊瑚化学成分的研究中,分离并分析了类似的化合物,突出了此类分子在天然产物研究及其潜在应用中的重要性 (Shi, 2003)。

晶体学和分子构象

在另一项研究中,对类似分子的结构解析进行了阐明,特别关注其晶体学分析和分子构象。这类研究为这些化合物的分子几何和潜在相互作用提供了重要的见解 (Safariari, Supriadin, Supratman, Awang, & Ng, 2012)。

潜在的医学应用

尽管与特定分子没有直接关系,但对类似化合物的研究已经探索了它们在医学应用中的潜力,例如它们在抑制病毒复制或作为抗菌剂中的作用。这表明进一步的研究可以发现 (1S,4S,9S,10R,13R,14S)-14-(羟甲基)-5,5,9-三甲基四环[11.2.1.01,10.04,9]十六烷-6,14-二醇 的医学用途 (Almqvist, Ekman, & Frejd, 1996)。

作用机制

Target of Action

The primary target of ent-Kaurane-3α,16β,17-triol, also known as HY-N3825, is the HCT116 cell line . This compound has been shown to induce apoptosis in these cells .

Mode of Action

ent-Kaurane-3α,16β,17-triol interacts with its target cells by inhibiting their proliferation . It has been shown to have IC50 values of 45.5 and 29.84 µM on HepG2 and HCT116 cells, respectively . Additionally, it inhibits HCT116 cell colony formation .

Biochemical Pathways

The compound induces cell cycle arrest in human colon cancer cells This means that it stops the cells from dividing and proliferating, which is a key mechanism in its anticancer activity

Result of Action

The result of the action of ent-Kaurane-3α,16β,17-triol is the induction of apoptosis in HCT116 cells . Apoptosis is a form of programmed cell death, which means that the compound causes the cancer cells to self-destruct. This is a desirable outcome in cancer treatment as it leads to the reduction of the tumor size.

属性

IUPAC Name |

(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15+,16?,18-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMZVZSBORMZSD-NOBNKJFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

silane](/img/structure/B1180706.png)